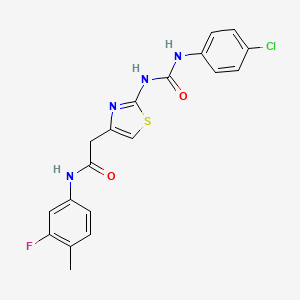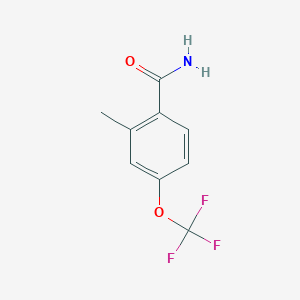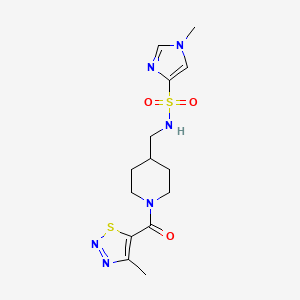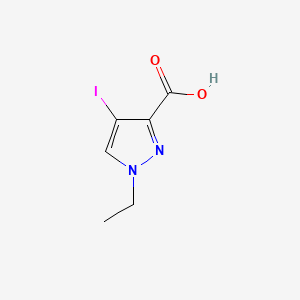![molecular formula C19H13ClN6O4 B2374400 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-31-6](/img/structure/B2374400.png)
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN6O4 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis Process : This chemical is synthesized through multiple steps, involving the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process results in various substituted pyrazolo[3,4-d]pyrimidin-7-ones, indicating its versatility in chemical synthesis (Ochi & Miyasaka, 1983).
Formation of Novel Derivatives : The compound is a key intermediate in the synthesis of novel pyrazolopyrimidines derivatives, with applications in anticancer and anti-5-lipoxygenase agents. This includes the creation of various hybrids and triazoles, showcasing its potential in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the formation of new heterocycles incorporating antipyrine moiety, expanding its application in the field of antimicrobial research (Bondock et al., 2008).
Molecular Interaction and Structural Analysis
Intermolecular Interactions : The compound's derivatives have been analyzed for their X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields, including drug design (Saeed et al., 2020).
Structural Derivatives : Its structure has also been used to create various pyrazolo[3,4‐c][1,5]benzodiazocin-10(11H)one derivatives, highlighting the chemical's adaptability in synthesizing structurally diverse compounds (Plescia et al., 1979).
Application in Medical Imaging
- Tumor Imaging : Derivatives of this chemical have been utilized in synthesizing 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using Positron Emission Tomography (PET). This indicates its potential application in diagnostic imaging in oncology (Xu et al., 2012).
Biological and Pharmacological Potential
Anti-inflammatory and COX-2 Inhibition : Certain pyrazolo[3,4‐d]pyrimidine derivatives exhibit anti-inflammatory properties and selective inhibition of COX-2. This suggests potential applications in developing anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial and Anticancer Activity : Novel series of derivatives incorporating various moieties like quinoline and benzofuran have shown promising antimicrobial and anticancer activities, further expanding the compound's application in pharmaceutical research (Idrees et al., 2020).
Herbicidal Applications : Derivatives have also been investigated for their herbicidal activity, demonstrating the compound's utility in agricultural chemistry (Luo et al., 2019).
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHFCIUHWXBRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2374317.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)



![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)